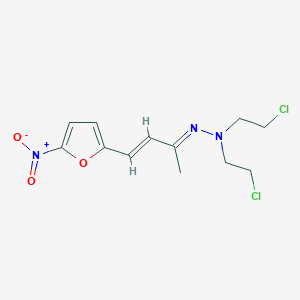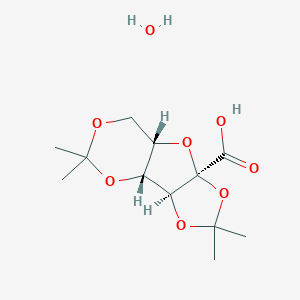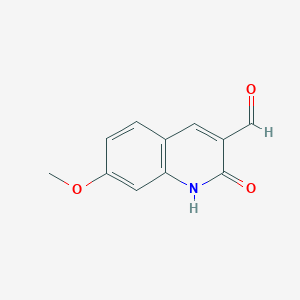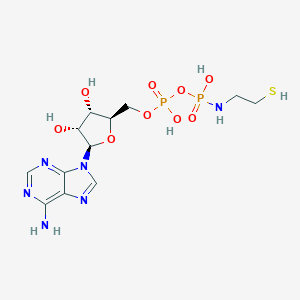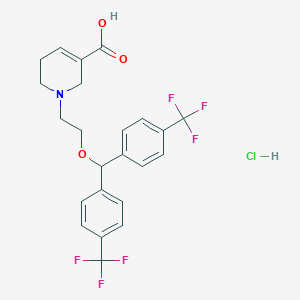
Macfarlandin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macfarlandin A is a natural product that was first isolated from the marine sponge Cacospongia mycofijiensis. This compound belongs to the class of polyketide macrolides and has shown promising results in various scientific research applications. The unique chemical structure of Macfarlandin A has attracted the attention of many researchers, and its potential for drug discovery and development has been extensively studied.
Applications De Recherche Scientifique
Golgi-Modifying Properties
Macfarlandin E, a compound closely related to Macfarlandin A, has been identified for its unique Golgi-modifying properties. Research by Schnermann et al. (2010) showed that Macfarlandin E induces a novel morphological change in the Golgi structure, characterized by ribbon fragmentation while maintaining Golgi fragments in the pericentriolar region. This study reveals the potential of Macfarlandin derivatives in altering cellular structures, which could have implications in various biomedical applications (Schnermann et al., 2010).
Synthesis and Structural Analysis
The enantioselective total synthesis of Macfarlandin C, another derivative, was achieved by Allred et al. (2020). This synthesis highlights the complex structural features of Macfarlandin derivatives, essential for understanding their biological activities and potential applications in drug development (Allred et al., 2020).
Antimicrobial Activity
Diterpenoids isolated from marine sponges, including Macfarlandin D, have shown significant antimicrobial activity against Mycobacterium tuberculosis. This finding by de Oliveira et al. (2020) suggests that Macfarlandin derivatives could be potential candidates for developing new antimicrobial agents, especially against tuberculosis (de Oliveira et al., 2020).
Chemical Reactivity and Biological Properties
Schnermann et al. (2011) conducted a study on the chemical reactivity of bicyclic lactone fragments of Macfarlandin E, demonstrating that these fragments can react with primary amines to form substituted pyrroles. This reaction could be responsible for the unique biological properties of Macfarlandin E, indicating its potential for chemical modifications and applications in medicinal chemistry (Schnermann et al., 2011).
Propriétés
Numéro CAS |
102396-21-4 |
|---|---|
Nom du produit |
Macfarlandin A |
Formule moléculaire |
C21H26O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[(1S)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21-/m0/s1 |
Clé InChI |
OMNZZWDXPDXHHJ-FPOVZHCZSA-N |
SMILES isomérique |
CC(=O)C1=C(C=CC2=C1[C@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
SMILES canonique |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



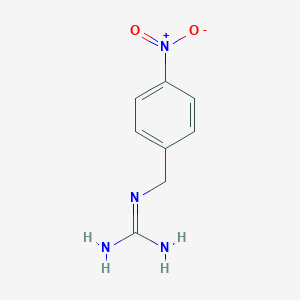
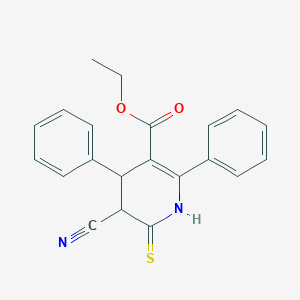
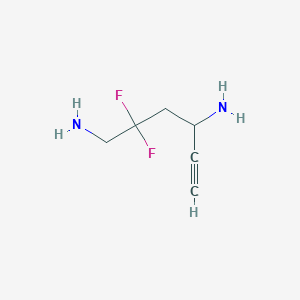
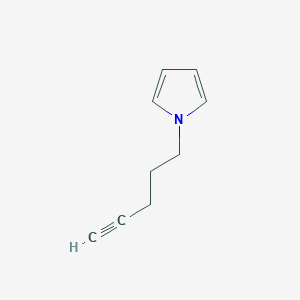
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
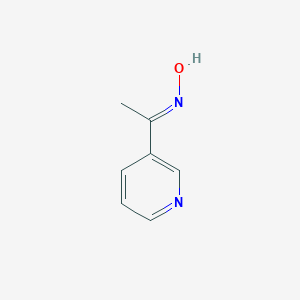
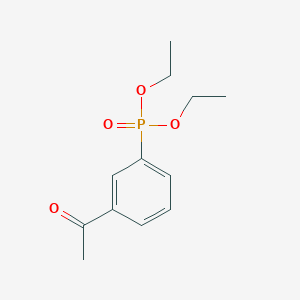
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
